4-(4-Dodecylphenyl)butan-1-OL

Description

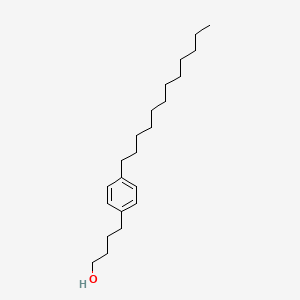

4-(4-Dodecylphenyl)butan-1-ol is a phenolic alcohol derivative characterized by a butan-1-ol backbone linked to a phenyl group substituted with a dodecyl (C₁₂H₂₅) chain at the para position. The dodecyl chain confers significant hydrophobicity, suggesting utility in surfactant formulations or as intermediates in organic synthesis.

Properties

CAS No. |

926028-60-6 |

|---|---|

Molecular Formula |

C22H38O |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

4-(4-dodecylphenyl)butan-1-ol |

InChI |

InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18-22(19-17-21)15-12-13-20-23/h16-19,23H,2-15,20H2,1H3 |

InChI Key |

MFZMCLYASDLCLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dodecylphenyl)butan-1-OL typically involves the alkylation of 4-phenylbutanol with a dodecyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenylbutanol acts as the nucleophile attacking the dodecyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dodecylphenyl)butan-1-OL can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, hydrogenation with palladium on carbon (Pd/C).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(4-Dodecylphenyl)butanal, 4-(4-Dodecylphenyl)butanoic acid.

Reduction: 4-(4-Dodecylphenyl)butane.

Substitution: this compound derivatives with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

4-(4-Dodecylphenyl)butan-1-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the formulation of specialty chemicals, lubricants, and additives.

Mechanism of Action

The mechanism of action of 4-(4-Dodecylphenyl)butan-1-OL involves its interaction with various molecular targets. The long dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the phenyl and butanol moieties can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity in different environments.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(4-Dodecylphenyl)butan-1-ol with structurally related compounds from the evidence:

Key Differences and Implications

Hydrophobicity : The dodecyl chain in this compound significantly enhances lipophilicity compared to methyl (C₁₁H₁₆O) or chlorophenyl (C₁₀H₁₃ClOS) substituents. This property aligns with applications in emulsifiers or lipid-based formulations.

Functional Group Diversity: Amino Derivatives: 4-[(4-Methylphenyl)amino]butan-1-ol (C₁₁H₁₇NO) exhibits biological activity in drug design due to the amino group, which facilitates hydrogen bonding and target binding . Sulfanyl Derivatives: The sulfanyl group in 4-(4-Chlorophenyl)sulfanylbutan-1-ol (C₁₀H₁₃ClOS) may enhance reactivity in thiol-ene click chemistry or metal coordination .

Thermal and Physical Properties : Longer alkyl chains (e.g., dodecyl) typically lower melting points and increase boiling points compared to shorter chains (e.g., methyl). For example, 4-(4-Methylphenyl)butan-1-ol is likely a liquid at room temperature, whereas the dodecyl analog may exhibit waxy solid characteristics.

Research Findings from Analogs

- Agrochemical Applications: Derivatives like 4-[(4-methylphenyl)amino]butan-1-ol are explored as chiral auxiliaries in asymmetric synthesis, critical for pesticide development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.